molecular formula C13H16N2O2 B5725247 N'-cyclohexylidene-4-hydroxybenzohydrazide CAS No. 100615-52-9

N'-cyclohexylidene-4-hydroxybenzohydrazide

Cat. No. B5725247
CAS RN: 100615-52-9
M. Wt: 232.28 g/mol
InChI Key: NTRSHBVKMPSXNO-UHFFFAOYSA-N
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Description

N-cyclohexylidene-4-hydroxybenzohydrazide, also known as CHBH, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CHBH is a hydrazide derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.

Scientific Research Applications

Antimycobacterial Activity

N'-cyclohexylidene-4-hydroxybenzohydrazide derivatives have shown significant antimycobacterial activity. These compounds were synthesized and tested against the H37Rv strain of M. tuberculosis, exhibiting potent activity. The p-hydroxybenzohydrazide ring and substituted thiazoline ring are crucial for this antimicrobial effect (Bhole & Bhusari, 2009).

Chemical Synthesis and Applications

The formation of 1,3,4-oxadiazolines and 1,3,4-oxadiazepines through the cyclization of various N-benzylidene-2-hydroxybenzohydrazides indicates the utility of these compounds in organic synthesis. This process involves a one-step reaction, highlighting its simplicity and potential for diverse chemical applications (Alhadi et al., 2015).

Biological Evaluation

Synthesis of different heterocyclic compounds from 2-hydroxy benzohydrazide demonstrated their potential in biological studies. These compounds exhibited antimicrobial activities against a variety of microorganisms, proving their utility in the development of new antimicrobial agents (Sarshira et al., 2016).

Reversible Thermosalient Effect

A study on the reversible phase transition of N'-2-propylidene-4-hydroxybenzohydrazide showed a significant change in the macroscopic dimensions of the crystal. This phenomenon, known as the thermosalient effect, has implications in materials science, particularly in the understanding of the mechanical motion of crystals during phase transitions (Lončarić et al., 2017).

Schiff Base Compounds

Research on Schiff base compounds derived from N'-substituted benzohydrazide revealed their significant biological activities, including antibacterial, antifungal, and antioxidant properties. These findings suggest the potential of these compounds in pharmaceutical and medical research (Sirajuddin et al., 2013).

properties

IUPAC Name

N-(cyclohexylideneamino)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-12-8-6-10(7-9-12)13(17)15-14-11-4-2-1-3-5-11/h6-9,16H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRSHBVKMPSXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100615-52-9
Record name N'-CYCLOHEXYLIDENE-4-HYDROXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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